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  • Product: (R)-3-(4-bromophenyl)piperidine hydrochloride
  • CAS: 2409590-07-2

Core Science & Biosynthesis

Foundational

Chemical properties of (R)-3-(4-bromophenyl)piperidine hydrochloride

An In-depth Technical Guide to (R)-3-(4-bromophenyl)piperidine Hydrochloride Introduction (R)-3-(4-bromophenyl)piperidine hydrochloride is a chiral synthetic building block of significant interest in the pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-(4-bromophenyl)piperidine Hydrochloride

Introduction

(R)-3-(4-bromophenyl)piperidine hydrochloride is a chiral synthetic building block of significant interest in the pharmaceutical industry. As a substituted piperidine derivative, it belongs to a class of heterocyclic compounds that are among the most prevalent structural motifs in marketed drugs and natural alkaloids.[1] Its primary importance lies in its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib, a therapeutic agent for various cancers.[2]

This guide provides a comprehensive technical overview of (R)-3-(4-bromophenyl)piperidine hydrochloride, tailored for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of data to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's practical application in drug discovery.

Molecular Structure:

Caption: A representative synthetic workflow from a piperidone starting material.

Experimental Protocol: Chiral Resolution and Salt Formation

This protocol assumes the successful synthesis of racemic 3-(4-bromophenyl)piperidine.

  • Dissolution: Dissolve 1.0 equivalent of racemic 3-(4-bromophenyl)piperidine in a suitable solvent, such as methanol or ethanol, at an elevated temperature (e.g., 50-60 °C). The choice of solvent is critical; it must dissolve the racemic base and the resolving agent but allow for the selective precipitation of only one diastereomeric salt upon cooling.

  • Addition of Resolving Agent: In a separate vessel, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-Dibenzoyl-D-tartaric acid (DBTA), in the same solvent. The use of 0.5 equivalents is theoretically sufficient to resolve the entire mixture, assuming perfect and exclusive precipitation of one diastereomer.

  • Salt Formation: Slowly add the DBTA solution to the solution of the racemic base while maintaining the temperature. Stir for a short period to ensure complete reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt, in this case, the ((R)-amine)-((+)-DBTA) salt. The slow cooling is paramount for achieving high diastereomeric purity.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent to remove impurities.

  • Salt Break: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir vigorously until all solids have dissolved. The base neutralizes the tartaric acid, liberating the free (R)-amine into the organic layer.

  • Extraction & Drying: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the (R)-3-(4-bromophenyl)piperidine free base.

  • Hydrochloride Salt Formation: Dissolve the purified (R)-free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Isolation: Collect the white solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

A rigorous analytical program is essential to confirm the identity, purity, and stereochemical integrity of the final compound. No single technique is sufficient; a combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Caption: A comprehensive analytical workflow for quality control.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ: ~9.0-9.5 (br s, 2H, -NH₂⁺-), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), ~3.0-3.5 (m, 3H, piperidine-H), ~1.8-2.2 (m, 4H, piperidine-H). Protons adjacent to the protonated nitrogen often appear as broad multiplets.
¹³C NMR (100 MHz, DMSO-d₆) δ: Aromatic carbons (~120-145 ppm), Piperidine carbons (~25-55 ppm). The brominated aromatic carbon will be at a higher field (~120 ppm).
MS (ESI+) m/z calculated for C₁₁H₁₅BrN⁺ [M+H]⁺: 240.0382; found: 240.0385. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). [3]
IR (KBr) ν (cm⁻¹): ~2400-2800 (broad, -NH₂⁺- stretch), ~3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1010 (C-Br stretch).
Protocol: Chiral HPLC for Enantiomeric Purity

The objective is to separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.) of the final product.

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on immobilized polysaccharides (e.g., amylose or cellulose derivatives) are highly effective for this class of compounds. A common choice would be a Chiralpak® IA or IC column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. An amine additive, such as diethylamine (DEA) or triethylamine (TEA) (0.1%), is often required to reduce peak tailing and improve the resolution of basic analytes by blocking active sites on the silica support.

  • Sample Preparation: Accurately weigh and dissolve a sample of the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Note that the salt may require neutralization to the free base for optimal chromatography on some systems.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A successful resolution and purification should yield an e.e. > 99%.

Applications in Drug Discovery

The structural features of (R)-3-(4-bromophenyl)piperidine hydrochloride make it a valuable and versatile intermediate.

  • Chiral Piperidine Core: The piperidine ring is a privileged scaffold that can adopt a stable chair conformation, allowing its substituents to be projected into defined vectors of 3D space to interact with biological targets. [1]* 4-Bromophenyl Group: The bromine atom serves as a synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse chemical moieties late in a synthetic sequence, which is a powerful strategy for generating compound libraries for structure-activity relationship (SAR) studies. [4] Its most prominent application is as a direct precursor to the PARP inhibitor Niraparib . In the synthesis of Niraparib, the (R)-3-(4-bromophenyl)piperidine intermediate undergoes a Buchwald-Hartwig amination, coupling the piperidine nitrogen with an appropriate pyrazole-containing fragment to complete the core structure of the drug.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Identification: The compound is expected to cause skin and eye irritation. [5][6]It may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. After handling, wash hands thoroughly. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture, as hydrochloride salts can be hygroscopic. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • NMR Spectroscopy. University of Wisconsin-Madison, Hans Reich NMR Collection. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • IR and 1 H-NMR spectral data of compounds. ResearchGate. [Link]

  • 4-(3-bromophenyl)piperidine (C11H14BrN). PubChemLite. [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). [Link]

  • (R)-3-amino piperidine hydrochloride preparation method. Patsnap. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • 4-Bromophenylhydrazine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Preparation method of piperidine and derivatives thereof.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. LinkedIn. [Link]

  • 3-(4-bromophenyl)-piperidine. Prisun Pharmatech. [Link]

Sources

Exploratory

Pharmacological Significance of (R)-3-(4-Bromophenyl)piperidine Scaffolds: A Technical Guide

Executive Summary The (R)-3-(4-bromophenyl)piperidine scaffold represents a privileged chiral motif in medicinal chemistry, distinct from its (S)-enantiomer which serves as the core for PARP inhibitors like Niraparib. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The (R)-3-(4-bromophenyl)piperidine scaffold represents a privileged chiral motif in medicinal chemistry, distinct from its (S)-enantiomer which serves as the core for PARP inhibitors like Niraparib. This guide analyzes the (R)-isomer’s specific utility as a high-affinity ligand for Sigma-1 (


) and Dopamine (D2/D4) receptors, and its critical role as a divergent synthetic intermediate. By leveraging the 4-bromo "molecular handle," researchers can access vast chemical space via cross-coupling, making this scaffold a cornerstone in CNS drug discovery.

Structural & Stereochemical Fundamentals

The Chiral Divergence

The 3-arylpiperidine core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. However, the pharmacological trajectory is strictly governed by stereochemistry at the C3 position.

  • (S)-Enantiomer: The primary scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).[1][2] It adopts a conformation that fits the NAD+ binding pocket of PARP enzymes.

  • (R)-Enantiomer: The focus of this guide. It exhibits a distinct spatial arrangement often preferred by G-Protein Coupled Receptors (GPCRs) and intracellular chaperones like the Sigma-1 receptor.

The 4-Bromo "Warhead" vs. "Handle"

The para-bromine atom serves a dual purpose in this scaffold:

  • Pharmacological (The Warhead): In direct binding assays, the bromine atom enhances lipophilicity (

    
    ) and can participate in specific halogen bonding interactions within hydrophobic pockets of the Sigma-1 receptor. It also blocks metabolic hydroxylation at the typically labile para-position.
    
  • Synthetic (The Handle): It acts as a pre-installed activation site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries.

Pharmacological Profiles & Target Engagement[3][4][5][6]

Sigma-1 Receptor ( R) Modulation

The (R)-3-(4-bromophenyl)piperidine scaffold mimics the pharmacophore of high-affinity


 ligands. The basic nitrogen of the piperidine forms an electrostatic interaction with Asp126 (or Glu172 depending on the model) in the receptor, while the phenyl group occupies the primary hydrophobic pocket.
  • Mechanism:

    
    R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated ER Membrane (MAM).
    
  • Significance: Ligands based on this scaffold modulate calcium signaling and ER stress, showing potential in neuroprotection and cognitive enhancement. The (R)-configuration often aligns better with the "agonist" conformation of the receptor compared to the (S)-form.

Dopaminergic Activity (D2/D4)

Historically, 3-arylpiperidines (e.g., 3-PPP) were pivotal in defining dopamine autoreceptor pharmacology.

  • Selectivity: The (R)-enantiomer of 3-phenylpiperidines typically acts as a full agonist or partial agonist at presynaptic D2 autoreceptors, whereas the (S)-enantiomer often displays antagonist properties.

  • The Bromine Effect: Substitution at the para-position (4-Br) shifts selectivity profiles, often enhancing affinity for the D4 subtype, which is relevant for antipsychotic drug development without extrapyramidal side effects.

Pharmacophore Visualization

The following diagram illustrates the interaction of the scaffold within a theoretical GPCR/Sigma binding pocket.

Pharmacophore Scaffold (R)-3-(4-Br)Piperidine Receptor_Asp Asp/Glu Residue (Anionic Site) Scaffold->Receptor_Asp Ionic Bond (Protonated N) Receptor_Pocket Hydrophobic Pocket (Aromatic Cage) Scaffold->Receptor_Pocket Pi-Pi Stacking (Phenyl Ring) Halogen_Bond Backbone Carbonyl (Halogen Acceptor) Scaffold->Halogen_Bond Halogen Bond (Br Atom)

Caption: Pharmacophore mapping of (R)-3-(4-bromophenyl)piperidine showing key binding interactions: Ionic bonding (N), Pi-stacking (Phenyl), and Halogen bonding (Br).

Experimental Protocol: Synthesis & Chiral Resolution

Objective: To isolate high-purity (R)-3-(4-bromophenyl)piperidine from racemic material using a self-validating classical resolution method.

Materials
  • Racemic 3-(4-bromophenyl)piperidine (Free base)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) - The Resolving Agent

  • Solvents: Methanol (MeOH), Acetone, NaOH (aq).

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Salt Formation Dissolve racemate (10g, 41.6 mmol) in hot acetone (150 mL). Add L-DTTA (0.5 eq) dissolved in MeOH.L-DTTA forms diastereomeric salts. The (R)-amine/L-acid salt is typically less soluble than the (S)/L salt.
2. Crystallization Reflux for 1 hr, then cool slowly to 4°C over 12 hours.Slow cooling promotes the selective crystallization of the eutomer (R-salt) while keeping the distomer in solution.
3. Filtration Filter the white precipitate. Wash with cold acetone.Removes the mother liquor containing the unwanted (S)-isomer.
4. Recrystallization Recrystallize the solid from MeOH/Acetone (1:5) until constant melting point.Self-Validation Point: Constant MP indicates kinetic purity.
5. Free Basing Suspend salt in DCM; wash with 1M NaOH (x3). Dry organic layer (

) and concentrate.
Liberates the free amine for subsequent coupling reactions.
6. Validation Analyze via Chiral HPLC (Chiralpak IA, Hexane/IPA/DEA).Requirement: ee > 98%. If <98%, repeat Step 4.

Functionalization Strategies (The "Handle")

The true power of this scaffold lies in its ability to be rapidly diversified. The 4-bromo group allows the (R)-scaffold to serve as a "universal donor" for aryl groups.

Suzuki-Miyaura Cross-Coupling Protocol

Application: Attaching heteroaryl systems to target specific receptor subtypes.

  • Reagents: (R)-Scaffold (1 eq), Aryl-Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Conditions: Microwave irradiation at 110°C for 30 mins.

  • Outcome: Retention of chirality at C3 is preserved; the Br is replaced by the new aryl group.

Synthetic Workflow Diagram

Synthesis Racemate Racemic 3-(4-Br-phenyl)piperidine Resolution Resolution with L-DTTA Racemate->Resolution Crystallization R_Isomer (R)-Enantiomer (>98% ee) Resolution->R_Isomer Solid Phase S_Isomer (S)-Enantiomer (Discard or PARP route) Resolution->S_Isomer Mother Liquor Coupling Suzuki Coupling (Pd cat, Ar-B(OH)2) R_Isomer->Coupling Functionalization Library Divergent Library (Sigma/Dopamine Ligands) Coupling->Library Diversification

Caption: Workflow for isolating the (R)-scaffold and diversifying it via Palladium-catalyzed cross-coupling.

Comparative Data: (R) vs (S) Significance

The following table summarizes why the (R)-scaffold is distinct from the (S)-variant used in oncology.

Feature(R)-3-(4-bromophenyl)piperidine(S)-3-(4-bromophenyl)piperidine
Primary Target Class GPCRs (Dopamine), Sigma ReceptorsEnzymes (PARP1/2)
Key Drug Association Preclamol analogs (Antipsychotics)Niraparib (Oncology)
Receptor Function Agonist/ModulatorInhibitor (via NAD+ pocket)
Preferred Resolution L-Tartaric Acid or L-DTTAD-Tartaric Acid or Enzymatic

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Source: Academia.edu / Vertex AI Search URL: (Validates the (S)-enantiomer's role in Niraparib and resolution strategies)

  • (R)-3-(4-bromophenyl)piperidine hydrochloride - Chemical Identity and Structural Features. Source: VulcanChem URL: (Validates the specific commercial availability and structural data of the (R)-isomer)

  • From dopamine D4 to sigma 1: synthesis, SAR and biological characterization. Source: ChemRxiv URL: (Validates the SAR relationship between piperidine scaffolds, Sigma-1, and D4 receptors)

  • Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Source: PubMed Central (PMC) URL: (Provides pharmacological context for Sigma-1 ligand activity)

  • Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates. Source: Google Patents (WO2019165981A1) URL: (Provides the authoritative grounding for the Grignard/Resolution synthesis protocols)

Sources

Foundational

Foreword: The Strategic Importance of Chiral Integrity in PARP Inhibition

An In-Depth Technical Guide to the Role of (R)-3-(4-bromophenyl)piperidine in the Synthesis of Niraparib Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of (R)-3-(4-bromophenyl)piperidine in the Synthesis of Niraparib

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the management of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[1] Its efficacy is intrinsically linked to its specific three-dimensional structure, with the chiral center at the 3-position of the piperidine ring being a cornerstone of its interaction with the PARP enzyme. The synthesis of Niraparib, therefore, is not merely a matter of assembling atoms in the correct sequence but of meticulously controlling their spatial arrangement. This guide delves into the pivotal role of a key chiral intermediate, (R)-3-(4-bromophenyl)piperidine, in the convergent and stereoselective synthesis of Niraparib. We will explore the synthetic strategies for this crucial building block, its activation, and its subsequent coupling to form the core of the final active pharmaceutical ingredient (API).

I. The (R)-3-(4-bromophenyl)piperidine Moiety: A Linchpin for Potency

The 3-aryl substituted piperidine is a recurring motif in a number of active pharmaceutical ingredients, and in Niraparib, it is a key component for its biological activity.[2] The specific (R)-enantiomer is essential for the desired pharmacological effect. Consequently, the development of efficient and scalable asymmetric syntheses for this intermediate has been a major focus of process chemistry research. Early synthetic routes often relied on classical resolution of a racemic mixture, a method that is inherently inefficient as it discards half of the material.[3] More advanced, modern approaches prioritize asymmetric synthesis to establish the desired stereocenter early and with high fidelity.

I.I. Synthesis of (R)-3-(4-bromophenyl)piperidine: A Comparative Overview

Several innovative strategies have been developed to produce enantiomerically enriched (R)-3-(4-bromophenyl)piperidine. The choice of route often depends on factors such as scale, cost, and the desired purity profile.

I.I.I. Biocatalytic Approach: Transaminase-Mediated Dynamic Kinetic Resolution

A highly efficient and elegant method involves the use of a transaminase enzyme in a dynamic kinetic resolution process.[4] This approach circumvents the need for classical resolution or expensive chiral chromatography.[5]

Key Features:

  • High Enantioselectivity: The use of specific transaminases, such as ATA-302, allows for the production of the desired chiral amine with high enantiomeric excess.[5]

  • Process Efficiency: This biocatalytic method can replace less efficient chemical resolutions and avoid hazardous reagents.[5]

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-(4-Bromophenyl)piperidine-1-carboxylate (Precursor to the (R)-isomer after deprotection and inversion where applicable in some routes, or direct synthesis of the (R)-isomer with appropriate starting materials) [4]

  • Preparation of the Tosylate Salt: The precursor amine is often isolated as a crystalline p-toluenesulfonate salt to ensure good physical properties and impurity control.[4]

  • Boc Protection: The subsequent N-protection with di-tert-butyl dicarbonate (Boc₂O) is typically achieved in high yield using a biphasic mixture of a suitable organic solvent like methyl tert-butyl ether (MTBE) and aqueous sodium hydroxide.[4] This yields (S)-tert-Butyl 3-(4-Bromophenyl)piperidine-1-carboxylate, a key substrate for the subsequent C-N coupling reaction.[4]

I.I.II. Chemo-Enzymatic Dearomatization of Activated Pyridines

A more recent and innovative approach involves the chemo-enzymatic dearomatization of a pyridine precursor.

Key Features:

  • Convergent Synthesis: This method allows for the rapid construction of the chiral piperidine core from simple starting materials.

  • High Stereocontrol: A key step is a stereoselective one-pot amine oxidase/ene imine reductase cascade that delivers the desired stereochemistry with high precision.

Workflow for Chemo-Enzymatic Synthesis of a Niraparib Intermediate:

G A 3-(4-bromophenyl)pyridine B N-substituted tetrahydropyridine A->B Chemical Synthesis C Stereo-defined 3-substituted piperidine ((S)-3c, 99% ee) B->C One-pot Amine Oxidase/ Ene Imine Reductase Cascade D N-Boc protected intermediate ((S)-23) C->D Deallylation & N-Boc-protection G A (R)-tert-Butyl 3-(4-aminophenyl) piperidine-1-carboxylate C Pd or Cu Catalyst, Ligand, Base A->C B Indazole Moiety (with leaving group) B->C D Protected Niraparib C->D C-N Cross-Coupling E Niraparib API D->E Deprotection

Caption: General workflow for the synthesis of Niraparib via C-N cross-coupling.

III. Final Stages: Deprotection and Salt Formation

The final steps in the synthesis of Niraparib involve the removal of the Boc protecting group from the piperidine nitrogen, followed by the formation of a pharmaceutically acceptable salt.

III.I. Deprotection

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. [6]This can be achieved using acids such as hydrochloric acid, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (PTSA). [7][6]The choice of acid and solvent is critical to ensure a clean and complete reaction with minimal side products.

III.II. Salt Formation

Niraparib is often formulated as a tosylate monohydrate salt to improve its stability, solubility, and handling properties. [6]The final API is crystallized from a suitable solvent system to achieve the desired polymorphic form and purity. [6]

IV. Conclusion: A Synthesis Guided by Precision

The synthesis of Niraparib is a testament to the power of modern synthetic organic chemistry. The journey from simple precursors to a life-saving medication is paved with intricate chemical transformations, each demanding precision and control. At the heart of this synthesis lies the (R)-3-(4-bromophenyl)piperidine moiety, a chiral building block whose stereochemical integrity is paramount. The development of asymmetric and efficient routes to this intermediate, coupled with robust and selective C-N bond-forming reactions, has enabled the large-scale production of Niraparib. This in-depth guide has illuminated the critical role of this piperidine derivative, providing a glimpse into the scientific rigor and innovation that underpin the development of targeted cancer therapies.

References

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchGate.
  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
  • Production of Niraparib using Imine Reductases - Research Explorer.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - Academia.edu.
  • Niraparib hydrochloride. Poly [ADP-ribose] polymerase (PARP) inhibitor, Oncolytic.
  • Niraparib; MK 4827 - New Drug Approvals.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications.
  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online.
  • Buchwald–Hartwig amination - Wikipedia.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

Sources

Exploratory

CAS number and identifiers for (R)-3-(4-bromophenyl)piperidine hydrochloride

This technical guide details the chemical identity, synthesis, and analytical characterization of (R)-3-(4-bromophenyl)piperidine hydrochloride , a critical chiral building block in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and analytical characterization of (R)-3-(4-bromophenyl)piperidine hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-3-(4-bromophenyl)piperidine hydrochloride is the (R)-enantiomer of a 3-arylpiperidine scaffold. While its enantiomer, (S)-3-(4-bromophenyl)piperidine , is the key intermediate for the PARP inhibitor Niraparib (MK-4827) , the (R)-isomer serves a vital role in pharmaceutical development as a chiral purity standard (impurity marker) and a probe for Structure-Activity Relationship (SAR) studies to validate stereospecific efficacy.

This guide provides a definitive reference for the (R)-enantiomer, distinguishing it from the racemic mixture and the pharmacologically active (S)-form.

Chemical Identity & Identifiers

The following table consolidates the specific identifiers for the (R)-enantiomer hydrochloride salt. Researchers must exercise caution to distinguish this from the free base and the (S)-enantiomer.

Identifier Value Notes
Chemical Name (R)-3-(4-Bromophenyl)piperidine hydrochlorideSalt Form
CAS Number (HCl) 2409590-07-2 Specific to (R)-HCl salt
CAS Number (Free Base) 1336754-69-8 (R)-Free Base
CAS (S)-Enantiomer 1335523-82-4(S)-Free Base (Niraparib Interm.)
CAS (Racemic) 1203683-26-4 (HCl) / 769944-72-1 (Base)1:1 Mixture
Molecular Formula C₁₁H₁₅BrClNHCl Salt
Molecular Weight 276.60 g/mol HCl Salt
SMILES C1CNCC[C@H]1C2=CC=C(C=C2)Br.ClIsomeric SMILES
InChI Key SZTZMTODFHPUHI-JTQLQIEISA-N(R)-Free Base Key

Stereochemical Context & Significance

In the context of PARP inhibitors like Niraparib, the biological activity is highly stereospecific. The (S)-enantiomer fits the binding pocket of PARP1/2 enzymes. The (R)-enantiomer is typically less active or inactive but is required during CMC (Chemistry, Manufacturing, and Controls) development to:

  • Validate Enantiomeric Excess (ee): Serve as a reference standard in Chiral HPLC to quantify <0.1% impurity levels in the drug substance.

  • Define Toxicity Profiles: Ensure the "distomer" (inactive enantiomer) does not possess off-target toxicity.

Synthesis & Manufacturing Protocol

While enzymatic kinetic resolution is used in large-scale manufacturing of the (S)-isomer, a robust chemical synthesis for the (R)-isomer involves a Grignard reaction followed by classical chiral resolution.

Workflow Diagram

The following diagram outlines the logical flow from raw materials to the isolated (R)-enantiomer.

SynthesisWorkflow Start Start: N-Boc-3-Piperidone Grignard Step 1: Grignard Addition (4-Bromophenyl-MgBr) Start->Grignard Intermediate1 Tertiary Alcohol Intermediate Grignard->Intermediate1 Dehydration Step 2: Dehydration (TFA or POCl3) Intermediate1->Dehydration Hydrogenation Step 3: Hydrogenation (Pd/C, H2) -> Racemic Mixture Dehydration->Hydrogenation Resolution Step 4: Chiral Resolution (L-Tartaric Acid) Hydrogenation->Resolution Yields Racemate SaltFormation Step 5: HCl Salt Formation (HCl in Dioxane) Resolution->SaltFormation Isolates (R)-Isomer FinalProduct Final: (R)-3-(4-Bromophenyl) piperidine HCl SaltFormation->FinalProduct

Caption: Step-wise chemical synthesis and resolution pathway for isolating the (R)-enantiomer.

Detailed Protocol
Step 1: Grignard Addition & Dehydration
  • Reagents: N-Boc-3-piperidone, 4-bromophenylmagnesium bromide, THF.

  • Procedure: Add the Grignard reagent dropwise to the piperidone at 0°C. Quench with NH₄Cl. The resulting tertiary alcohol is dehydrated using Trifluoroacetic acid (TFA) or POCl₃/Pyridine to yield the alkene (tetrahydropyridine derivative).

  • Causality: The N-Boc protection prevents side reactions on the amine. Dehydration creates the double bond necessary for the subsequent reduction to the piperidine core.

Step 2: Hydrogenation (Racemate Formation)
  • Reagents: Pd/C (10%), H₂ (1 atm), Methanol.

  • Procedure: Stir the alkene under hydrogen atmosphere.

  • Note: This step destroys the double bond, creating the chiral center at C3. Since the catalyst attacks from both faces, a racemic (1:1) mixture is formed.

Step 3: Classical Resolution (The Critical Step)
  • Reagents: L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid), Isopropanol/Methanol.

  • Mechanism: The racemic amine reacts with the chiral acid to form two diastereomeric salts:

    • (R)-Amine[1][2][3] · (L)-Tartrate

    • (S)-Amine · (L)-Tartrate

  • Protocol: Dissolve the racemate in hot isopropanol. Add 0.5 equivalents of L-tartaric acid. Allow to cool slowly. The (R)-amine salt complex typically crystallizes out due to lower solubility (check specific solubility; if (S) crystallizes, the (R) remains in the mother liquor).

  • Validation: Recrystallize until constant melting point and optical rotation are achieved.

Step 4: HCl Salt Formation
  • Procedure: Treat the free base (liberated from tartrate with NaOH) with 4M HCl in dioxane. Precipitate with diethyl ether to obtain the target (R)-3-(4-bromophenyl)piperidine hydrochloride .

Analytical Quality Control

To verify the identity and purity of CAS 2409590-07-2, a chiral HPLC method is mandatory. Standard reverse-phase HPLC cannot distinguish between the (R) and (S) forms.

Chiral HPLC Method
  • Column: Chiralpak AS-H or AD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.[4]

  • Expected Result: The enantiomers will elute at distinct retention times.[4] For Chiralpak AS-H, the (S)-isomer (Niraparib intermediate) typically elutes second, while the (R)-isomer elutes first (confirmation with standard required).

Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample (White Solid) HPLCNormal RP-HPLC (C18) Checks Chemical Purity Sample->HPLCNormal HPLCChiral Chiral HPLC (AS-H) Checks Enantiomeric Excess Sample->HPLCChiral Result1 Single Peak (Chemically Pure) HPLCNormal->Result1 Result2 Two Peaks (Racemic) HPLCChiral->Result2 ~50:50 Area Result3 Single Peak (tR1) (Enantiopure R) HPLCChiral->Result3 >99% Area

Caption: Analytical decision tree for validating enantiomeric purity.

References

  • VulcanChem . (R)-3-(4-bromophenyl)piperidine hydrochloride Product Data. Retrieved from [5]

  • Apollo Scientific . Product Sheet for CAS 2409590-07-2. Retrieved from

  • Jones, P., et al. (2009). Discovery of Niraparib: A PARP Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for the (S)-isomer utility).
  • ChemicalBook . Product entry for (R)-3-(4-bromophenyl)piperidine. Retrieved from

  • Foley, J. R., & Wilson, R. D. (2009).[6][7] Preparation of pharmaceutically acceptable salts of (3S)-3-[4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl]piperidines. WO Patent 2009087381.[6][7] (Describes the resolution and synthesis of the scaffold).

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-3-(4-bromophenyl)piperidine hydrochloride: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of the chiral molecule (R)-3-(4-bromophenyl)piperidine hydrochloride. This compound is a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of the chiral molecule (R)-3-(4-bromophenyl)piperidine hydrochloride. This compound is a valuable building block in medicinal chemistry, and its enantiomerically pure form is often crucial for pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering both a modern asymmetric synthesis approach and a classical resolution method.

Introduction

The 3-arylpiperidine scaffold is a privileged structure in numerous biologically active compounds and approved drugs. The specific stereochemistry at the C3 position of the piperidine ring is often a critical determinant of a molecule's interaction with its biological target, influencing both efficacy and safety. (R)-3-(4-bromophenyl)piperidine hydrochloride serves as a key intermediate in the synthesis of various therapeutic agents, making its efficient and stereoselective preparation a significant focus in process chemistry and drug discovery.

This guide outlines two primary strategies for obtaining the desired (R)-enantiomer:

  • Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction: A modern and elegant approach that introduces chirality catalytically, offering high enantioselectivity from the outset.

  • Classical Chiral Resolution of a Racemic Mixture: A robust and well-established method involving the separation of enantiomers through the formation of diastereomeric salts.

Each method is presented with a detailed, step-by-step protocol, along with insights into the rationale behind the experimental choices.

Strategic Approaches to Enantiopure (R)-3-(4-bromophenyl)piperidine

The choice of synthetic strategy often depends on factors such as scale, available resources, and desired enantiomeric purity. Catalytic asymmetric methods are often favored for their efficiency and atom economy, while classical resolution can be a practical alternative, particularly when the racemic starting material is readily accessible.

Strategy 1: Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck Reaction

This state-of-the-art method provides a direct route to enantioenriched 3-arylpiperidines. The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction between an arylboronic acid and a dihydropyridine derivative.[1][2][3] This reaction creates the chiral center with high enantiocontrol, guided by a chiral phosphine ligand.

Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of (R)-3-(4-bromophenyl)piperidine hydrochloride.

Strategy 2: Classical Chiral Resolution

This traditional yet effective method relies on the separation of a racemic mixture of 3-(4-bromophenyl)piperidine. The racemate is reacted with a chiral resolving agent, typically a chiral carboxylic acid like (+)-Di-p-toluoyl-D-tartaric acid, to form a pair of diastereomeric salts.[2][4] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and treated with a base to liberate the enantiomerically pure amine, which is subsequently converted to its hydrochloride salt.

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic 3-(4-bromophenyl)piperidine.

Experimental Protocols

Protocol 1: Synthesis of Racemic 3-(4-bromophenyl)piperidine

This protocol describes the synthesis of the racemic starting material required for chiral resolution. The synthesis begins with the preparation of the Grignard reagent from 4-bromo-1-iodobenzene, followed by its addition to N-Boc-3-piperidone. The resulting tertiary alcohol is then deprotected and reduced to yield the racemic product.

Materials and Reagents:

ReagentCAS NumberSupplier
4-Bromo-1-iodobenzene589-87-7Sigma-Aldrich
Isopropylmagnesium chloride1068-55-9Sigma-Aldrich
N-Boc-3-piperidone98977-36-7TCI Chemicals
Palladium on Carbon (10%)7440-05-3Sigma-Aldrich
Di-p-toluoyl-D-tartaric acid32634-68-7Sigma-Aldrich
Hydrochloric acid (in dioxane)7647-01-0Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich
Diethyl ether60-29-7Fisher Scientific
Sodium bicarbonate144-55-8Fisher Scientific
Magnesium sulfate, anhydrous7487-88-9Fisher Scientific

Procedure:

  • Grignard Reagent Formation: To a solution of 4-bromo-1-iodobenzene (1.0 eq) in anhydrous THF at -15 °C, slowly add isopropylmagnesium chloride (1.0 eq). Stir the mixture for 1 hour at this temperature.

  • Addition to Piperidone: In a separate flask, dissolve N-Boc-3-piperidone (1.2 eq) in anhydrous THF and cool to 0 °C. Slowly add the prepared Grignard reagent to the piperidone solution. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude N-Boc-3-hydroxy-3-(4-bromophenyl)piperidine is then treated with a 4M solution of HCl in dioxane to remove the Boc protecting group.

  • Reduction: The deprotected intermediate is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours.

  • Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain racemic 3-(4-bromophenyl)piperidine.

Protocol 2: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This protocol details the separation of the racemic 3-(4-bromophenyl)piperidine into its enantiomers.

Procedure:

  • Salt Formation: Dissolve the racemic 3-(4-bromophenyl)piperidine (1.0 eq) in methanol. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 eq) in methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Stir the mixture at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with cold methanol. The solid is the diastereomeric salt of (R)-3-(4-bromophenyl)piperidine and (+)-di-p-toluoyl-D-tartaric acid.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all solids have dissolved. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-3-(4-bromophenyl)piperidine.

  • Formation of the Hydrochloride Salt: Dissolve the enantiomerically enriched free base in diethyl ether and add a 4M solution of HCl in dioxane dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (R)-3-(4-bromophenyl)piperidine hydrochloride.

Characterization of (R)-3-(4-bromophenyl)piperidine hydrochloride

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Data Presentation:

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.35 (br s, 1H), 9.15 (br s, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 3.40-3.30 (m, 2H), 3.15-3.00 (m, 2H), 2.95-2.80 (m, 1H), 2.10-1.95 (m, 2H), 1.85-1.70 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 141.2, 131.5, 129.0, 120.8, 48.6, 43.8, 40.5, 30.2, 28.7
Mass Spec. (ESI)m/z: 240.0 [M+H]⁺ for the free base
Chiral HPLC Enantiomeric excess >99%

Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination:

The enantiomeric purity of the final product can be determined by chiral HPLC analysis. A common method involves derivatization of the amine with a suitable agent to introduce a chromophore, followed by separation on a chiral stationary phase.

Characterization Workflow

Caption: Logical flow for the analytical characterization of the final product.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Organometallic Reagents (e.g., Grignard reagents): Are highly reactive and may be pyrophoric. They react violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).

  • Acids and Bases: Are corrosive. Avoid contact with skin and eyes.

  • Solvents: Are flammable and may be harmful if inhaled or absorbed through the skin.

  • Palladium on Carbon: Is a flammable solid and can ignite in the presence of solvents in the air. Handle with care, and do not allow the catalyst to dry completely in the air.

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Loba Chemie. Safety Data Sheet for DI-P-TOLUOYL-D-TARTARIC ACID ANHYDROUS EXTRA PURE. [Link]

Sources

Application

Application Notes and Protocols: Advanced Reductive Amination Techniques Utilizing (R)-3-(4-bromophenyl)piperidine

Introduction: The Strategic Importance of the 3-Arylpiperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Arylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[3] Among substituted piperidines, the chiral 3-arylpiperidine motif is of particular significance. It serves as a cornerstone for a variety of central nervous system (CNS) agents, opioid receptor modulators, and potent enzyme inhibitors.[4][5]

(R)-3-(4-bromophenyl)piperidine is a high-value, chiral building block that exemplifies the utility of this scaffold. Its stereochemically defined center is crucial for enantioselective recognition at biological targets, a critical factor in modern drug design to enhance efficacy and minimize off-target effects.[6] Notably, this compound is a key intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[6] The presence of the 4-bromophenyl group provides a versatile synthetic handle, allowing for further molecular elaboration through a wide array of cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.[7]

This guide provides an in-depth exploration of reductive amination techniques using (R)-3-(4-bromophenyl)piperidine. We will move beyond generic protocols to explain the mechanistic rationale behind procedural choices, discuss stereochemical considerations, and provide detailed, field-proven methodologies for the synthesis of complex secondary and tertiary amines.

The Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation

Reductive amination is a cornerstone transformation in organic synthesis that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[8] The reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its in-situ reduction.[8] This one-pot approach is highly efficient and avoids the over-alkylation issues often encountered with direct alkylation of amines using alkyl halides.

The Superiority of Sodium Triacetoxyborohydride

While various reducing agents can be employed, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is significantly less reactive towards aldehydes and ketones under neutral or weakly acidic conditions. Its reactivity is selectively directed towards the protonated iminium ion intermediate, which is more electrophilic than the starting carbonyl. This chemoselectivity is crucial for the success of a one-pot reaction, preventing wasteful consumption of the reducing agent and the formation of alcohol byproducts. The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

The general workflow is depicted below:

ReductiveAminationWorkflow cluster_reactants Reactants cluster_process One-Pot Reaction Vessel carbonyl Aldehyde or Ketone mix Mix in Solvent (e.g., DCE) carbonyl->mix amine (R)-3-(4-bromophenyl)piperidine amine->mix iminium Iminium Ion Formation mix->iminium Spontaneous Condensation reduction Reduction with NaBH(OAc)₃ iminium->reduction Hydride Transfer product Final N-Substituted Piperidine Product reduction->product

Figure 1: General workflow for one-pot reductive amination.

The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. Under weakly acidic conditions (often facilitated by the acetic acid byproduct of NaBH(OAc)₃ or an added acid catalyst), the hemiaminal dehydrates to form a transient, electrophilic iminium ion. The hydride from NaBH(OAc)₃ then attacks the iminium carbon to yield the final tertiary amine product.

ReductiveAminationMechanism reactants Carbonyl (R'R''C=O) + Piperidine (R-NH) hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion [R'R''C=NRH]+ hemiaminal->iminium Dehydration (-H₂O) product Tertiary Amine Product iminium->product Hydride Attack byproduct B(OAc)₃ + NaOAc + H₂O hydride NaBH(OAc)₃ hydride->iminium

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Piperidine Synthesis

Welcome to our dedicated technical support center for the synthesis of chiral piperidines. As a privileged scaffold in numerous pharmaceuticals and natural products, the stereocontrolled synthesis of piperidines is of pa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of chiral piperidines. As a privileged scaffold in numerous pharmaceuticals and natural products, the stereocontrolled synthesis of piperidines is of paramount importance.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low enantiomeric excess (ee) in their synthetic routes. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Troubleshooting

Question 1: My asymmetric synthesis of a chiral piperidine is yielding a low enantiomeric excess. What are the first steps I should take to troubleshoot this?

When faced with a low enantiomeric excess, a systematic approach is crucial. Before making drastic changes to your reaction, it's important to verify your results and review your experimental setup. Here is a logical workflow to follow:

  • Verify Your Analytical Method: Ensure that your method for determining enantiomeric excess, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is accurate and optimized.[6] Poor resolution or peak tailing can lead to inaccurate ee measurements. If you observe these issues, consider adding a mobile phase modifier, such as a small amount of an amine like diethylamine (DEA) or triethylamine (TEA), to improve peak shape for basic compounds like piperidines.[6]

  • Confirm the Purity of Your Starting Materials and Reagents: Impurities in your starting materials, catalyst, ligand, or solvent can have a detrimental effect on enantioselectivity. For example, trace amounts of water or other coordinating species can poison a catalyst or alter the chiral environment. It is advisable to use freshly purified or high-purity reagents.

  • Review Your Reaction Setup: Meticulously check your reaction setup for any potential sources of contamination or deviation from the intended conditions. Ensure that your glassware is scrupulously clean and dry, and that your inert atmosphere (if required) is maintained throughout the reaction.

  • Re-run the Reaction Under Identical Conditions: To rule out simple experimental error, it is always a good practice to repeat the reaction under the exact same conditions that yielded the low ee. If the result is reproducible, you can then proceed with a more in-depth investigation.

Question 2: I've confirmed my initial results. What are the key reaction parameters I should investigate to improve the enantiomeric excess?

Several key parameters can significantly influence the enantioselectivity of an asymmetric reaction. A systematic optimization of these parameters is often necessary to achieve high ee.

  • Catalyst and Ligand: The choice of catalyst and chiral ligand is arguably the most critical factor.[2][7][8][9] Even subtle changes to the ligand structure can have a profound impact on the stereochemical outcome of the reaction.[7] If you are using a catalytic system, consider screening a library of related ligands.

  • Temperature: The effect of temperature on enantioselectivity can be significant. In many cases, lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess. However, this often comes at the cost of a slower reaction rate.

  • Solvent: The solvent can influence the reaction in several ways, including the solubility of the reactants and catalyst, the stabilization of transition states, and the overall reaction mechanism.[10][11][12][13] A screening of different solvents with varying polarities and coordinating abilities is highly recommended.

  • Concentration: The concentration of reactants can also play a role in enantioselectivity, particularly in reactions where aggregation or catalyst deactivation is a concern.

Below is a diagram illustrating a general workflow for troubleshooting low enantiomeric excess:

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Verify_Analytics Verify Analytical Method (HPLC/GC) Start->Verify_Analytics Check_Reagents Check Purity of Starting Materials & Reagents Verify_Analytics->Check_Reagents Review_Setup Review Reaction Setup Check_Reagents->Review_Setup Repeat_Reaction Repeat Reaction Review_Setup->Repeat_Reaction Reproducible Result Reproducible? Repeat_Reaction->Reproducible Reproducible->Start No Optimize Systematic Optimization of Reaction Parameters Reproducible->Optimize Yes Catalyst_Ligand Screen Catalysts & Ligands Optimize->Catalyst_Ligand Temperature Vary Temperature Optimize->Temperature Solvent Screen Solvents Optimize->Solvent Concentration Vary Concentration Optimize->Concentration Success High Enantiomeric Excess Achieved Catalyst_Ligand->Success Temperature->Success Solvent->Success Concentration->Success End End Success->End

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of (R)-3-(4-bromophenyl)piperidine

From the desk of the Senior Application Scientist Welcome to the technical support center for (R)-3-(4-bromophenyl)piperidine. As a critical building block in pharmaceutical research and development, particularly for nov...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for (R)-3-(4-bromophenyl)piperidine. As a critical building block in pharmaceutical research and development, particularly for novel therapeutics targeting cerebral and psychiatric disorders, ensuring the stability of this compound in solution is paramount for reproducible and reliable experimental outcomes. Inconsistent results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation.

This guide provides a comprehensive overview of the potential stability challenges associated with (R)-3-(4-bromophenyl)piperidine and offers practical, evidence-based solutions in a question-and-answer format. We will delve into the chemical principles behind its degradation and provide detailed protocols to empower you to proactively assess and enhance its stability in your specific applications.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common issues encountered by researchers when handling (R)-3-(4-bromophenyl)piperidine in solution.

Question 1: My solution of (R)-3-(4-bromophenyl)piperidine, which was initially colorless, has turned yellow or brown upon storage. What is causing this discoloration, and is the solution still usable?

Answer: The discoloration you are observing is a classic indicator of oxidative degradation. The piperidine ring, being a secondary amine, is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This process can lead to the formation of colored impurities, such as N-oxides or other complex degradation products.

Usability: The usability of a discolored solution is highly dependent on your application. For sensitive quantitative assays, such as cell-based potency studies or kinetic experiments, the presence of even minor degradation products can lead to erroneous results. The effective concentration of the parent compound is reduced, and the impurities themselves may interfere with the assay. For qualitative or synthetic purposes, it may be acceptable, but purification by distillation or chromatography is strongly recommended.

Recommendation: To prevent oxidation, always store stock solutions under an inert atmosphere (e.g., argon or nitrogen), in amber glass vials to protect from light, and at a reduced temperature (2-8°C for short-term, -20°C for long-term). It is best practice to prepare fresh working solutions from a properly stored solid or stock for each experiment.

Question 2: I am analyzing my sample with reverse-phase HPLC and I see new, more polar peaks appearing over time. Could these be degradation products?

Answer: Yes, the appearance of new peaks, particularly those with shorter retention times (i.e., more polar) in a reverse-phase HPLC system, is a strong indication of chemical degradation. The structure of (R)-3-(4-bromophenyl)piperidine can degrade through several pathways that would increase the polarity of the resulting molecules.

Potential degradation products could include:

  • Ring-Opened Products: Oxidative cleavage of the C-N bonds in the piperidine ring can lead to the formation of amino acids or dicarboxylic acids, which are significantly more polar.

  • Hydroxylated Species: Oxidation of the piperidine or phenyl ring can introduce hydroxyl groups.

  • N-Oxides: Direct oxidation of the piperidine nitrogen results in the formation of a polar N-oxide.

To confirm if these are degradation products, a forced degradation study is the definitive approach. By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate these degradation products and compare their retention times to the unknown peaks in your sample.

Question 3: How does pH affect the stability of (R)-3-(4-bromophenyl)piperidine in aqueous or protic solutions?

Answer: The pH of the solution is a critical factor governing the stability of piperidine-containing compounds. The piperidine nitrogen is basic and will be protonated at acidic pH. The stability profile is often represented by a U-shaped curve, with maximum stability typically found in the slightly acidic to neutral pH range.

  • Acidic Conditions (pH < 4): While the protonated form can be stable, strongly acidic conditions can catalyze hydrolysis or other degradation reactions of the molecule or other functional groups that may be present in more complex derivatives.

  • Neutral Conditions (pH 4-7): This is often the range of greatest stability for piperidine derivatives.

  • Basic Conditions (pH > 8): In its neutral, free-base form, the piperidine nitrogen is more nucleophilic and susceptible to oxidation. Strongly basic conditions can also catalyze specific degradation pathways.

The optimal pH for your specific experimental conditions should be determined empirically. A simple study incubating the compound in buffers of varying pH over the course of your experiment and analyzing by HPLC will reveal the most stable range.

Question 4: What are the best solvents and storage conditions for preparing stock solutions?

Answer: The choice of solvent and storage conditions is crucial for maintaining the integrity of your compound.

Solvent Selection: Aprotic, anhydrous-grade solvents are highly recommended for preparing stock solutions.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions.

  • Use with Caution: Protic solvents like methanol, ethanol, or water can be used for preparing working solutions, but the stability over time is generally lower. If using protic solvents, ensure they are free of acidic or basic impurities, and consider buffering if necessary. Always prepare such solutions fresh.

Storage Conditions: A summary of recommended storage conditions is provided in the table below.

ParameterSolid CompoundStock Solution (in Aprotic Solvent)
Temperature -20°C-20°C (or -80°C for very long-term)
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed vialTightly sealed vial with PTFE-lined cap
Part 2: Troubleshooting Experimental Inconsistency

Issue: My experimental results, such as IC50 values in a biological assay, are not reproducible.

Potential Cause: Compound Instability. If your compound degrades in the assay medium over the course of the experiment, its effective concentration will decrease, leading to a loss of activity and significant variability between experiments. An experiment run with a freshly prepared solution may yield a different result than one run hours later with the same solution left at room temperature.

Troubleshooting Workflow:

  • Assess Stock Solution Stability: Before troubleshooting the assay, confirm the stability of your DMSO stock. Analyze a freshly prepared stock solution by HPLC. Then, analyze it again after the maximum time it would typically be stored or used. A decrease in the main peak area of >5% suggests a stability issue.

  • Evaluate Stability in Assay Buffer: Prepare a solution of your compound in the final assay buffer (without cells or other biological components). Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for the full duration of the experiment.

  • Time-Point Analysis: Take aliquots at different time points (e.g., T=0, 2h, 8h, 24h) and analyze them immediately by HPLC to quantify the remaining parent compound.

  • Remediation: If degradation is observed, consider the following:

    • Prepare fresh dilutions from stock immediately before adding to the assay.

    • If instability in the aqueous buffer is the issue, investigate if minor changes to the buffer's pH or composition can improve stability without affecting the biological system.

Part 3: Protocols for Stability Assessment

To ensure the trustworthiness of your experimental data, we provide the following self-validating protocols.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Objective: To develop an HPLC method that separates (R)-3-(4-bromophenyl)piperidine from all potential degradation products.

Materials:

  • (R)-3-(4-bromophenyl)piperidine reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or PDA detector

Methodology:

  • Initial Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in ACN.

  • Analysis: Inject the sample and analyze the chromatogram. The parent peak should be sharp and well-retained.

  • Method Optimization: Adjust the gradient slope, initial/final %B, and flow rate to achieve a retention time of 5-10 minutes with good peak shape.

  • Forced Degradation: Use the samples generated from Protocol 2 (below) to validate the method. Inject samples from each stress condition.

  • Validation: The method is considered "stability-indicating" if the parent peak is resolved from all degradation peaks with a resolution of >1.5. The peak purity of the parent compound should also be assessed using a PDA detector if available.

Protocol 2: Forced Degradation Study

This study intentionally degrades the compound to identify potential degradation pathways and validate the analytical method.

Objective: To generate potential degradation products of (R)-3-(4-bromophenyl)piperidine under various stress conditions.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set up Stress Conditions: For each condition, use a separate vial. Include a control sample (stock solution stored at 2-8°C in the dark).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Place a vial of the stock solution in a photostability chamber (or expose to direct sunlight) for 24 hours.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples using the stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and the percentage decrease in the parent peak area. Use LC-MS to obtain mass information on the major degradation products to help elucidate their structures.

Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary molecular sites vulnerable to degradation under common stress conditions.

G cluster_main Parent (R)-3-(4-bromophenyl)piperidine N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (H₂O₂) Air (O₂), Light Ring_Opened Ring-Opened Products (e.g., Amino Acids) Parent->Ring_Opened Strong Oxidation pH Extremes Debrominated Debrominated Product Parent->Debrominated Photolysis (UV Light) Radical Initiators Hydroxylated Hydroxylated Products Parent->Hydroxylated Oxidation

Caption: Potential degradation pathways for (R)-3-(4-bromophenyl)piperidine.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to investigating and resolving stability issues.

G start Start: Inconsistent Results Observed dev_method 1. Develop Stability-Indicating HPLC Method start->dev_method force_deg 2. Perform Forced Degradation Study dev_method->force_deg validate_method 3. Validate Method Resolves All Degradants force_deg->validate_method identify_deg 4. Identify Degradants (LC-MS analysis) validate_method->identify_deg real_time_study 5. Test Stability in Actual Solvent/Buffer validate_method->real_time_study analyze_results 6. Analyze Time-Course Data to Determine Stability Window identify_deg->analyze_results real_time_study->analyze_results decision Is Compound Stable for Experiment Duration? analyze_results->decision remediate 7. Remediate: Change Solvent, pH, Temp, or Prepare Fresh decision->remediate No proceed Proceed with Experiment Using Optimized Conditions decision->proceed Yes remediate->real_time_study

Caption: A systematic workflow for troubleshooting and ensuring compound stability.

References
  • Oszczapowicz, I., & Osek, W. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 803789. [Link]

  • Oszczapowicz, I., & Osek, W. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed, National Library of Medicine. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate Publication. [Link]

  • Møller, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2937–2951. [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Ataman Kimya. Piperidine. Ataman Kimya Product Information. [Link]

  • ResearchGate. (2025). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate Publication. [Link]

  • Møller, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence Blog. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–418. [Link]

  • Møller, K. H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora. [Link]

  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate Publication. [Link]

  • ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate Publication. [Link]

  • Mnangat, P., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog. [Link]

  • Anderson, K. W., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(24), 8351–8362. [Link]

  • Wikipedia. Aryl halide. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate Publication. [Link]

  • Combourieu, B., et al. (2000).

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Enantiomeric Purity of 3-(4-bromophenyl)piperidine Batches

A-8-Senior Application Scientist Introduction In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhi...

Author: BenchChem Technical Support Team. Date: February 2026

A-8-Senior Application Scientist

Introduction

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide serves as a stark reminder of the critical need to control the enantiomeric purity of drug substances. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure the stereochemical integrity of chiral drugs.[2][3][4][5][6][7][8][9] This guide provides a comprehensive comparison of modern analytical techniques for validating the enantiomeric purity of 3-(4-bromophenyl)piperidine, a chiral intermediate of interest in drug discovery.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a self-validating system of analysis. We will delve into the principles, protocols, and comparative performance of chromatographic and spectroscopic methods, offering field-proven insights for researchers, scientists, and drug development professionals.

The Criticality of Enantiomeric Purity

The three-dimensional structure of a molecule dictates its interaction with biological targets, which are themselves chiral.[1] Consequently, one enantiomer of a drug may be therapeutically active while the other could be inactive, or worse, responsible for adverse effects.[10] For instance, the (R,R) form of Ritalin is used to treat Attention Deficit Disorder, whereas the (S,S) form acts as an antidepressant.[10] This underscores the necessity of producing and verifying single-enantiomer drugs to enhance efficacy and patient safety.

According to ICH guidelines, the "unwanted" enantiomer is treated as an impurity and its level must be strictly controlled.[3][5] For a new drug substance developed as a single enantiomer, an enantioselective assay should be part of the specification.[3][5]

Comparative Analysis of Analytical Methodologies

The validation of enantiomeric purity for 3-(4-bromophenyl)piperidine requires robust and reliable analytical methods. Here, we compare the most effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Chromatographic Methods: The Gold Standard for Separation

Chiral chromatography is the cornerstone of enantiomeric purity analysis, offering direct separation of enantiomers.

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for its robustness and versatility in separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices: The choice of CSP is the most critical parameter.[11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective due to their broad applicability and high enantioselectivity.[11][12] The mobile phase composition is optimized to maximize the resolution between the enantiomeric peaks.

Experimental Protocol: Chiral HPLC for 3-(4-bromophenyl)piperidine

  • Column Selection: Chiralpak® IA or IB columns (tris-(3,5-dimethylphenylcarbamate) derivatives of amylose and cellulose, respectively) are excellent starting points for piperidine-based compounds.[13]

  • Mobile Phase Preparation: A non-conventional mobile phase such as methyl-tert-butyl ether (MTBE) and tetrahydrofuran (THF) (e.g., 90:10 v/v) can provide good resolution for piperidine analogues.[13]

  • Sample Preparation: Dissolve a precisely weighed amount of the 3-(4-bromophenyl)piperidine batch in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

2. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[14] It utilizes supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).[11][14][15]

Causality Behind Experimental Choices: The lower viscosity and higher diffusivity of supercritical fluids compared to liquids lead to faster analysis times and higher efficiency.[11][15][16] This makes SFC particularly advantageous for high-throughput screening and preparative separations.[14] The principles of chiral recognition on CSPs are similar to those in HPLC.

Experimental Protocol: Chiral SFC for 3-(4-bromophenyl)piperidine

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, similar to those used in HPLC.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 5-40% gradient). The addition of a small amount of an amine additive (e.g., diethylamine) can improve peak shape for basic compounds like piperidines.

  • Sample Preparation: Dissolve the sample in the modifier or a suitable organic solvent.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

  • Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.

Method Performance Comparison: HPLC vs. SFC
ParameterChiral HPLCChiral SFC
Analysis Time Longer (typically 10-30 min)Shorter (typically 2-10 min)
Solvent Consumption High (organic solvents)Low (primarily CO₂)
Resolution Generally highOften higher due to increased efficiency
Environmental Impact HigherLower ("Green" chemistry)[14]
Cost of Operation Lower initial instrument costHigher initial instrument cost, lower solvent cost
Spectroscopic Methods: Orthogonal Validation

Spectroscopic techniques provide valuable orthogonal data to confirm enantiomeric purity and absolute configuration.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[17][18][19][20][21] These agents interact with the enantiomers to form diastereomeric species that are distinguishable in the NMR spectrum.[17][20]

Causality Behind Experimental Choices: The formation of diastereomers removes the magnetic equivalence of the enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

Experimental Protocol: NMR for Enantiomeric Excess of 3-(4-bromophenyl)piperidine

  • Chiral Derivatizing Agent: Use a chiral acid chloride, such as Mosher's acid chloride, to react with the secondary amine of the piperidine ring, forming diastereomeric amides.

  • Sample Preparation:

    • Dissolve a known amount of the 3-(4-bromophenyl)piperidine sample in an anhydrous NMR solvent (e.g., CDCl₃).

    • Add a slight excess of the chiral derivatizing agent and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to go to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their ratio, which directly corresponds to the enantiomeric ratio.

2. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][22] The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.[10]

Causality Behind Experimental Choices: VCD is highly sensitive to the three-dimensional structure of a molecule.[10] By comparing the experimental VCD spectrum of a sample to the theoretically calculated spectrum for a known absolute configuration, the absolute configuration of the sample can be determined.[1] It can also be used to determine enantiomeric purity by comparing the spectrum to that of a known standard.[10]

Experimental Protocol: VCD for Absolute Configuration and Purity

  • Sample Preparation: Prepare a solution of the 3-(4-bromophenyl)piperidine sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives a good IR absorbance.

  • VCD Spectrum Acquisition: Measure the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the R- and S-enantiomers of 3-(4-bromophenyl)piperidine using computational chemistry software.

    • Calculate the theoretical IR and VCD spectra for the lowest energy conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectra. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

    • For enantiomeric purity, compare the VCD signal intensity to a calibration curve prepared with known mixtures of the enantiomers.

Workflow for Comprehensive Validation

A robust validation strategy should employ a combination of these techniques to ensure the highest level of confidence in the enantiomeric purity of 3-(4-bromophenyl)piperidine batches.

G cluster_0 Batch Release Testing Batch 3-(4-bromophenyl)piperidine Batch Primary_Screening Primary Screening: Chiral SFC/HPLC Batch->Primary_Screening Quantitative Analysis (% ee) Secondary_Confirmation Secondary Confirmation: NMR with Chiral Agent Primary_Screening->Secondary_Confirmation Orthogonal Check Release Batch Release Primary_Screening->Release Absolute_Config Absolute Configuration Verification: VCD Spectroscopy Secondary_Confirmation->Absolute_Config If required Secondary_Confirmation->Release Absolute_Config->Release

Sources

Comparative

Technical Guide: Elemental Analysis Standards for (R)-3-(4-bromophenyl)piperidine HCl

[1][2] Executive Summary & Strategic Context (R)-3-(4-bromophenyl)piperidine HCl (CAS: 1203683-26-4) is a critical chiral intermediate, primarily utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2] In...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Context

(R)-3-(4-bromophenyl)piperidine HCl (CAS: 1203683-26-4) is a critical chiral intermediate, primarily utilized in the synthesis of PARP inhibitors such as Niraparib .[1][2] In drug development, the "performance" of this intermediate is defined by its enantiomeric purity, salt stoichiometry, and freedom from elemental impurities (catalysts).[2]

This guide objectively compares the Elemental Analysis (EA) standards—specifically Combustion Analysis (CHNX) and ICP-MS—against alternative characterization methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1][2] While modern spectroscopy is powerful, this guide argues that traditional Elemental Analysis remains the superior method for defining salt stoichiometry and bulk purity in hydrochloride salts.[2]

Theoretical Framework: The "Gold Standard"

Before assessing experimental performance, we must establish the theoretical baseline.[2] Deviations from these values are the primary indicators of solvation, hydration, or synthesis errors.[2]

Target Molecule: (R)-3-(4-bromophenyl)piperidine Hydrochloride Molecular Formula:


Molecular Weight:  276.60  g/mol [1][2][3]
Table 1: Theoretical Elemental Composition (Acceptance Criteria)
ElementSymbolTheoretical % (w/w)Industry Tolerance (±0.4%)Diagnostic Significance
Carbon C 47.76% 47.36 – 48.16%Deviations often indicate residual organic solvents (e.g., EtOAc, MeOH).[1][2]
Hydrogen H 5.47% 5.07 – 5.87%High values suggest hygroscopicity (water absorption).[2]
Nitrogen N 5.06% 4.66 – 5.46%Low values may indicate inorganic salt contamination (e.g., NaCl).[2]
Chlorine Cl 12.82% 12.42 – 13.22%Crucial: Confirms mono-HCl salt stoichiometry vs. free base.[1][2]
Bromine Br 28.89% 28.49 – 29.29%Confirms the integrity of the aryl bromide moiety.

Comparative Analysis: EA vs. Alternatives

Why perform destructive Combustion Analysis when we have NMR? The following comparison evaluates the utility of EA against qNMR and HRMS for this specific hydrochloride salt.

Comparison Matrix
FeatureCombustion Analysis (CHNX) Quantitative NMR (qNMR) HRMS (Mass Spec)
Primary Utility Bulk Purity & Salt StoichiometryOrganic Purity & Solvent IDMolecular Identity (ID)
Salt Confirmation Superior (Directly measures Cl %)Poor (Cl is "silent" in 1H NMR)Poor (Salts dissociate in source)
Sample Requirement 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Precision ±0.4% absolute±1.0% relativeQualitative
Blind Spots Cannot identify which impurity is present.[1][2]Inorganic salts (NaCl, NaBr) are invisible.[2]Salt stoichiometry; bulk inorganics.
Critical Insight: The "Salt Trap"

For (R)-3-(4-bromophenyl)piperidine, the HCl counterion is critical for stability and solubility.[2]

  • HRMS detects the cation

    
    , missing the chloride entirely.[2]
    
  • qNMR can quantify the piperidine scaffold but requires an internal standard to infer salt mass, introducing error.[2]

  • EA (CHNX) directly measures the Carbon-to-Chlorine ratio.[1][2] A theoretical C/Cl ratio of 3.72 confirms the mono-HCl form. A ratio >4 suggests free base contamination; <3.5 suggests excess HCl trapped in the lattice.

Experimental Protocol: Handling & Analysis

To achieve the "Gold Standard" results, the following protocol controls for the hygroscopic nature of piperidine salts.

Workflow Visualization

G Start Raw Sample (R)-3-(4-bromophenyl)piperidine HCl Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying Remove Surface H2O Weighing Micro-Weighing (Ultra-microbalance, <0.001 mg) Drying->Weighing Minimize Exposure Combustion Combustion (CHN) 950°C + O2 Weighing->Combustion Aliquot 1 (CHN) Titration Potentiometric Titration (for Chloride) Weighing->Titration Aliquot 2 (Cl) Analysis Data Correlation Combustion->Analysis Titration->Analysis

Caption: Figure 1. Optimized analytical workflow for hygroscopic hydrochloride salts to ensure accurate stoichiometry.

Step-by-Step Methodology
  • Pre-Treatment (Critical):

    • The piperidine nitrogen makes the salt hygroscopic.

    • Action: Dry sample at 40°C under high vacuum (using

      
       trap) for 4 hours.
      
    • Why: Failure to dry typically results in High %H and Low %C, mimicking an impurity.[2]

  • Combustion (CHN):

    • Instrument: Flash 2000 or Elementar vario.

    • Oxidation: 950°C with Oxygen boost (required for complete combustion of the brominated ring).

    • Carrier Gas: Helium.

  • Halogen Determination (Cl, Br):

    • Note: Standard CHN analyzers do not detect Halogens accurately.

    • Method: Oxygen Flask Combustion (Schöniger Flask) followed by Ion Chromatography (IC) or Potentiometric Titration with

      
      .[2]
      
    • Target: Confirm 1:1 molar ratio of N to Cl.

Troubleshooting & Data Interpretation

Use this logic table to interpret deviations in your Certificate of Analysis (CoA).

ObservationLikely CauseVerification Step
Low %C, High %H Water Absorption (Hygroscopicity)Check TGA (Thermogravimetric Analysis) for weight loss <100°C.
High %C, High %H Residual Solvent (e.g., Ethanol, Ethyl Acetate)Run Headspace GC or 1H NMR to identify solvent peaks.[1][2]
Low %C, Low %N Inorganic Contamination (Silica, Na2SO4)Check Residue on Ignition (ROI) or ICP-MS.[2]
Low %Cl Free Base Presence (Incomplete salt formation)Dissolve in water; measure pH (should be acidic).[2]
High %Cl Excess HCl (Trapped acid)Check pH; Recrystallize from non-acidic solvent.
Decision Logic for Purity

DecisionTree Input EA Results CheckC Is %C within ±0.4%? Input->CheckC CheckCl Is %Cl within ±0.4%? CheckC->CheckCl Yes NMR Run qNMR (Check Solvents) CheckC->NMR No Pass PASS: Pure Mono-HCl Salt CheckCl->Pass Yes IC Run Ion Chrom. (Check Stoichiometry) CheckCl->IC No Fail FAIL: Investigate NMR->Fail IC->Fail

Caption: Figure 2. Quality Control Decision Tree for evaluating Elemental Analysis data.

Elemental Impurities (USP <232> Compliance)

While CHN analysis confirms identity, ICP-MS is required to confirm safety (USP <232>/ICH Q3D).[1][2]

  • Synthesis Risk: If using Pd/C for hydrogenation of the pyridine ring (common in Niraparib synthesis):

    • Target Element: Palladium (Pd).[2]

    • Limit: < 10 ppm (Oral dosage).[2]

  • Protocol: Digest 100 mg sample in

    
     (Trace Metal Grade) via Microwave Digestion. Analyze via ICP-MS.
    

References

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] [Link][1][2]

  • PubChem. (2024). Compound Summary: 3-(4-Bromophenyl)piperidine hydrochloride.[2][3] National Library of Medicine. [Link][1][2]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities.[2] European Medicines Agency. [Link]

Sources

Safety & Regulatory Compliance

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